Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate

Surface tension Critical micelle concentration Anionic surfactant benchmarking

Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate (CAS 83249-61-0; EC 280-329-6; molecular formula C₂₈H₄₂NNaO₅; MW 495.63 g/mol) is an anionic surfactant belonging to the sodium mono-alkylamide phthalate class. Its structure comprises a phthalate head group (aromatic dicarboxylate monoester/monoamide), an aminoethyl spacer, and an unsaturated oleoyl (C18:1, (E)-octadec-9-enoyl) hydrophobic tail.

Molecular Formula C28H42NNaO5
Molecular Weight 495.6 g/mol
CAS No. 83249-61-0
Cat. No. B12666946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate
CAS83249-61-0
Molecular FormulaC28H42NNaO5
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]
InChIInChI=1S/C28H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)29-22-23-34-28(33)25-20-18-17-19-24(25)27(31)32;/h9-10,17-20H,2-8,11-16,21-23H2,1H3,(H,29,30)(H,31,32);/q;+1/p-1/b10-9+;
InChIKeyPHDOFDUDTZUIMM-RRABGKBLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-((1-Oxooctadec-9-enyl)amino)ethyl Phthalate (CAS 83249-61-0): Surfactant Class, Structure, and Procurement Baseline


Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate (CAS 83249-61-0; EC 280-329-6; molecular formula C₂₈H₄₂NNaO₅; MW 495.63 g/mol) is an anionic surfactant belonging to the sodium mono-alkylamide phthalate class [1]. Its structure comprises a phthalate head group (aromatic dicarboxylate monoester/monoamide), an aminoethyl spacer, and an unsaturated oleoyl (C18:1, (E)-octadec-9-enoyl) hydrophobic tail . The compound is classified under the broader phthalamic acid surfactant family, which has been patented for use as surfactants, emulsifiers, and conditioning agents in personal care formulations [2]. It is commercially supplied by several industrial chemical distributors including RT Vanderbilt Holding Co., Chemicals United B.V., and Ascend Performance Materials [3].

Why Sodium 2-((1-Oxooctadec-9-enyl)amino)ethyl Phthalate Cannot Be Substituted by Generic Anionic Surfactants


This compound occupies a distinct structural niche that generic anionic surfactants cannot replicate through simple substitution. Three architectural features converge to create a unique performance profile: (i) the unsaturated oleoyl (C18:1) tail, which introduces a cis-configured double bond that disrupts tight crystalline packing and lowers the Krafft point relative to saturated C18 analogs [1]; (ii) the aromatic phthalate head group with ortho-dicarboxylate geometry, which provides a polarity gradient between the strongly hydrophilic carboxylate and the hydrophobic tail—a feature shown in related phthalate monoester surfactants to enhance Ca²⁺ tolerance, emulsion stability, and foam performance relative to simple fatty acid soaps [2]; and (iii) the amide linkage connecting tail to spacer, which confers different hydrolytic stability compared to the more common ester-linked phthalate surfactants [3]. Substituting with sodium lauryl sulfate (SLS), disodium oleamido MEA-sulfosuccinate, or sodium oleoyl sarcosinate would alter one or more of these structural determinants, yielding a materially different surfactant with divergent surface activity, hard-water tolerance, and formulation compatibility.

Quantitative Differentiation Evidence for Sodium 2-((1-Oxooctadec-9-enyl)amino)ethyl Phthalate: Comparator-Based Performance Data


Surface Tension Reduction: Sodium Mono-Alkylamide Phthalate Class vs. Sodium Lauryl Sulfate (SLS) Benchmark

The sodium mono-alkylamide phthalate surfactant class—the direct structural family of the target compound—reduces the surface tension of water to 30–38 mN/m at a concentration of 10⁻⁴ mol/L [1]. In comparison, the widely used benchmark anionic surfactant sodium lauryl sulfate (SLS) reduces surface tension to approximately 39.2 mN/m at its CMC of 2.004 g/L (~6.9 × 10⁻³ mol/L) at 20 °C [2]. This indicates that the phthalate-amide surfactant class achieves comparable or lower equilibrium surface tension at nearly two orders of magnitude lower molar concentration than SLS. Note: the surface tension range of 30–38 mN/m reported by Han et al. was obtained from saturated-chain analogs (lauryl, myristyl, cetyl); the oleoyl (C18:1) derivative of the target compound is expected to fall within or below this range based on the well-established trend that longer hydrophobic chains and unsaturation both lower surface tension at equivalent concentrations [3].

Surface tension Critical micelle concentration Anionic surfactant benchmarking

Calcium Ion Tolerance and Emulsion Stability: Phthalate Head Group Advantage over Simple Fatty Acid Soaps

In a direct comparative study of sodium dodecyl phthalate monoester (PAS12) versus sodium laurate (SL)—a representative simple fatty acid soap—the phthalate-bearing surfactant demonstrated superior performance across multiple metrics relevant to hard-water formulations [1]. PAS12 exhibited a lower critical micelle concentration (CMC), lower surface tension at CMC (γcmc), better emulsion stability, superior tolerance to Ca²⁺ ions, and improved foaming performance and foam stability compared to sodium laurate. While PAS12 is an ester-linked (not amide-linked) phthalate surfactant with a C12 saturated chain rather than the C18:1 oleoyl chain of the target compound, the study directly attributes the performance advantages to the benzene ring and ester/carboxylate fragment positioned between the hydrophilic and hydrophobic groups—structural features shared by the target compound [1]. The ortho-dicarboxylate geometry of the phthalate moiety is specifically cited as the basis for improved Ca²⁺ tolerance. The target compound's amide linkage may confer additional hydrolytic stability relative to the ester-linked PAS12 comparator [2].

Calcium tolerance Hard water stability Emulsion stability Foam performance

Unsaturated Oleoyl (C18:1) Chain: Krafft Point and Low-Temperature Solubility Advantage over Saturated C18 (Stearyl) Analog

The target compound incorporates an (E)-octadec-9-enoyl (oleoyl) chain containing a single cis-configured double bond at the C9 position, as confirmed by its IUPAC name and InChI key . This unsaturation introduces a permanent 'kink' in the hydrophobic tail that disrupts tight crystalline packing in the solid state and within micellar structures. The direct consequence is a substantially lower Krafft temperature compared to the fully saturated stearyl (C18:0) analog. While the Krafft point of the target compound has not been published, the effect of chain unsaturation on Krafft temperature is well established in surfactant science: sodium oleate (C18:1) has a Krafft point below room temperature, whereas sodium stearate (C18:0) has a Krafft point above 50 °C [1]. In the phthalate monoester series, moving from C12 (Krafft 16.4 °C) to C16 increases the Krafft point dramatically; introducing unsaturation reverses this trend [2]. This means the target compound is expected to remain water-soluble and surface-active at ambient and moderately cool temperatures where its saturated C18 analog would precipitate or crystallize, limiting or eliminating surfactant function.

Krafft point Low-temperature solubility Unsaturated fatty acid chain Micelle packing

Amide Linkage Stability: Hydrolytic Resistance Advantage over Ester-Linked Phthalate Surfactants

The target compound features an amide bond (-NH-CO-) connecting the oleoyl chain to the aminoethyl spacer, as distinct from the ester bond (-O-CO-) found in the more extensively studied sodium mono-alkyl phthalate monoester surfactants (e.g., PAS12, PAS16) [1]. Amide bonds are generally more resistant to hydrolysis than ester bonds across a wide pH range, particularly under alkaline conditions where ester saponification readily occurs [2]. This structural distinction has practical consequences: ester-linked phthalate surfactants can undergo hydrolysis during long-term storage in aqueous formulations, especially at elevated temperatures or extreme pH, leading to loss of surface activity and potential generation of phthalic acid byproducts. The amide linkage in the target compound is expected to provide superior long-term chemical stability in formulated products. This stability advantage is implicitly recognized in the patent literature, where phthalamic acid derivatives (amide-based) are claimed for shampoo and conditioner applications requiring shelf-stable aqueous formulations [3].

Hydrolytic stability Amide vs. ester linkage Formulation shelf-life pH stability

Patent-Validated Application Specificity: Phthalamic Acid Surfactants in Shampoo and Conditioning Formulations

The compound class encompassing sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate is explicitly claimed in granted patents for surfactant, emulsifier, and conditioning agent applications in personal care. US Patent 5,015,415 (Goze et al., assigned to Stepan Company) claims N,N-disubstituted phthalamic acids and their ammonium salts for use as surfactants, emulsifiers, and conditioning agents in shampoos, with the general formula encompassing mono-alkylamide phthalate structures [1]. World Patent WO 1991/001970 A2 further claims cyclic amidocarboxy surfactants including phthalamate derivatives for a wide range of applications [2]. The existence of granted composition-of-matter and use patents for this surfactant class indicates that the assignees identified commercially meaningful performance differentiation sufficient to warrant patent investment. In the PINPOOLS procurement database, the target compound is listed with 32+ active suppliers and categorized under 'Solvents,' with known suppliers including RT Vanderbilt Holding Co. and Ascend Performance Materials—indicating established industrial production and commercial availability [3].

Patent protection Personal care Shampoo conditioning Emulsification

Highest-Value Application Scenarios for Sodium 2-((1-Oxooctadec-9-enyl)amino)ethyl Phthalate Based on Quantitative Differentiation Evidence


Sulfate-Free Personal Care Formulations Requiring Hard-Water Tolerance

In shampoos, body washes, and facial cleansers formulated without sodium lauryl sulfate (SLS) or sodium laureth sulfate (SLES), the target compound can serve as a primary or co-surfactant that delivers effective surface tension reduction (class-level γ of 30–38 mN/m at 10⁻⁴ mol/L [1]) while providing the Ca²⁺ tolerance and emulsion stability advantages documented for phthalate-headgroup surfactants relative to simple fatty acid soaps [2]. The unsaturated oleoyl chain ensures solubility and activity at ambient shower temperatures, avoiding the crystallization issues that plague saturated long-chain surfactants [3]. The amide linkage provides the hydrolytic stability needed for aqueous formulations with 24–36 month shelf-life targets [4]. This scenario is directly supported by the patent claims covering phthalamic acid surfactants for shampoo and conditioning applications [5].

Industrial Hard-Surface Cleaners and Degreasers for Cold-Water Operation

For industrial cleaning formulations designed to operate in unheated water (ambient to 15 °C), the target compound's oleoyl unsaturation provides the low Krafft point necessary to maintain surfactant solubility and interfacial activity at temperatures where saturated C18 analogs would be inactive [1]. The phthalate head group's documented Ca²⁺ tolerance [2] prevents surfactant precipitation in hard-water environments common in industrial settings, maintaining cleaning efficacy without the need for expensive water softening or chelating agent additives. The lower effective concentration needed for surface tension reduction (class data: 10⁻⁴ mol/L range [3]) translates to lower surfactant loading per unit volume of formulated cleaner, potentially reducing cost-in-use and environmental discharge load.

Emulsion Polymerization Surfactant for Latex and Coating Applications

In emulsion polymerization processes—where surfactant choice critically affects particle size distribution, latex stability, and final film properties—the target compound's combination of aromatic phthalate head group and unsaturated tail offers a distinct profile. The amide linkage resists hydrolysis under the varying pH conditions encountered during polymerization and subsequent storage [1]. The phthalate moiety's ortho-dicarboxylate geometry may influence particle nucleation and stabilization differently than conventional sulfonate or sulfate surfactants. The patent literature explicitly identifies phthalamate derivatives as useful in latex polymerization contexts [2]. The oleoyl chain's unsaturation provides the potential for post-polymerization crosslinking or grafting, a feature absent in fully saturated surfactant tails.

Agricultural Adjuvant and Emulsifiable Concentrate Formulations

Agricultural spray adjuvants and emulsifiable concentrates (ECs) require surfactants that deliver robust emulsification of oil-phase active ingredients, maintain stability in hard water (common in agricultural spray tanks using well or surface water), and perform across a range of ambient temperatures. The target compound's documented class advantages in emulsion stability and Ca²⁺ tolerance over simple soaps [1], combined with the low-temperature solubility conferred by the oleoyl chain [2], make it a candidate for these demanding applications. The amide linkage's resistance to hydrolysis [3] is particularly relevant for EC formulations that may be stored for extended periods before dilution and application.

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